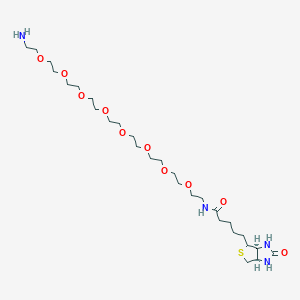

Biotin-PEG8-CH2CH2NH2

Description

Conceptual Framework of Biotinylated Polyethylene (B3416737) Glycol Linkers

Biotinylated polyethylene glycol (PEG) linkers are molecules that feature a biotin (B1667282) group at one end and a reactive functional group at the other, separated by a PEG chain. The biotin portion provides a highly specific binding partner for avidin (B1170675) and streptavidin proteins, forming one of the strongest known non-covalent biological interactions. This interaction is fundamental to numerous detection and purification systems in biotechnology.

The PEG component of the linker serves several crucial functions. thermofisher.com It is a hydrophilic, non-toxic, and non-immunogenic polymer that can increase the solubility of conjugated molecules and reduce aggregation. thermofisher.comnih.gov The flexibility of the PEG chain also helps to minimize steric hindrance, ensuring that the biotin moiety can efficiently bind to avidin or streptavidin. thermofisher.com The length of the PEG chain can be precisely defined, allowing for controlled spacing between the biotin and the molecule to be conjugated. thermofisher.com

Rationale for PEGylated Bifunctional Molecules in Contemporary Research Methodologies

The use of PEGylated bifunctional molecules is a well-established strategy in drug delivery and bioconjugation. nih.gov PEGylation, the process of attaching PEG chains to molecules, can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. nih.gov By increasing the hydrodynamic size of a molecule, PEGylation can reduce its clearance rate from the body, leading to a longer circulation time. nih.govgoogle.com Furthermore, the hydrophilic shell formed by PEG can shield the conjugated molecule from enzymatic degradation and recognition by the immune system, thereby reducing its immunogenicity. nih.govgoogle.com

Bifunctional PEGs, which have reactive groups at both ends, are particularly useful as cross-linkers. nih.gov They allow for the connection of two different molecules, a strategy employed in the development of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). In these applications, one end of the PEG linker attaches to the therapeutic agent (the drug), while the other end attaches to a targeting moiety, such as an antibody or peptide, that directs the drug to specific cells or tissues. This targeted delivery enhances the therapeutic efficacy of the drug while minimizing off-target side effects.

Specific Significance of Biotin-PEG8-CH2CH2NH2 Architecture for Bioconjugation and Probe Development

The specific architecture of this compound makes it a valuable tool for bioconjugation and the development of molecular probes. The molecule consists of:

A Biotin Moiety: This allows for strong and specific binding to streptavidin or avidin, which can be conjugated to other molecules or immobilized on surfaces. This interaction is widely exploited in various assay formats, including ELISA, Western blotting, and immunohistochemistry.

A PEG8 Spacer: The "PEG8" designation indicates that the linker contains eight repeating ethylene (B1197577) glycol units. This defined length provides a flexible spacer arm that separates the biotin from the conjugated molecule, minimizing steric hindrance and preserving the biological activity of both components. The hydrophilic nature of the PEG spacer also enhances the water solubility of the molecule and any conjugate it forms.

A Primary Amine Group (-CH2CH2NH2): This terminal amine group serves as a reactive handle for conjugation to a wide range of molecules. Primary amines can readily react with various functional groups, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. nih.gov This versatility allows for the labeling of proteins, peptides, nucleic acids, and other biomolecules.

The combination of these three components in a single molecule provides a powerful and versatile reagent for creating biotinylated probes for a multitude of research applications.

Scope of Academic Inquiry into this compound

Academic research involving this compound and similar biotinylated PEG linkers is extensive and spans several disciplines. Key areas of investigation include:

Drug Delivery: Researchers are exploring the use of biotin-PEGylated nanoparticles and liposomes for targeted drug delivery. The biotin moiety can be used to target cells that overexpress biotin receptors or to attach the drug carrier to an avidin-functionalized targeting ligand. nih.gov

Diagnostics and Imaging: Biotin-PEG linkers are used to develop sensitive diagnostic assays and imaging agents. For example, a biotinylated probe can be used to detect a specific analyte, which is then visualized using a streptavidin-conjugated enzyme or fluorophore.

Protein-Protein Interaction Studies: The strong biotin-streptavidin interaction is utilized in techniques like pull-down assays and surface plasmon resonance (SPR) to study the interactions between proteins.

Surface Modification: Biotin-PEG-amine can be used to functionalize surfaces, such as those of biosensors or microarrays, to create platforms for capturing and detecting specific biomolecules. nih.gov

The continued development and application of biotinylated PEG linkers like this compound are expected to contribute significantly to advancements in biotechnology and medicine.

Structure

2D Structure

Properties

Molecular Formula |

C28H54N4O10S |

|---|---|

Molecular Weight |

638.8 g/mol |

IUPAC Name |

5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C28H54N4O10S/c29-5-7-35-9-11-37-13-15-39-17-19-41-21-22-42-20-18-40-16-14-38-12-10-36-8-6-30-26(33)4-2-1-3-25-27-24(23-43-25)31-28(34)32-27/h24-25,27H,1-23,29H2,(H,30,33)(H2,31,32,34)/t24-,25?,27-/m0/s1 |

InChI Key |

KCEDJIKXCRNXKQ-OYLCDDCGSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H](C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of Biotin Peg8 Ch2ch2nh2

Precursor Material Selection and Derivatization Strategies

The synthesis begins with the selection and preparation of two key precursors: a biotin (B1667282) derivative and a PEGylated amine linker.

Biotin Derivatization: The carboxylic acid group of the valeric acid side chain on the biotin molecule must be activated to facilitate its reaction with an amine. A common and effective strategy is the conversion of the carboxylic acid into an N-hydroxysuccinimide (NHS) ester. creative-diagnostics.comacs.org This is often achieved by reacting D-biotin with disuccinimidyl carbonate (DSC) or a similar activating agent, which yields a stable, amine-reactive Biotin-NHS ester. acs.orgbroadpharm.com This activated form readily reacts with primary amines under mild conditions to form a stable amide bond. creative-diagnostics.comlabinsights.nl

PEGylated Amine Linker: The second precursor is a linear polyethylene (B3416737) glycol chain with eight ethylene (B1197577) oxide units, capped with a functional group on each end. For the synthesis of Biotin-PEG8-CH2CH2NH2, a linker with an amine at one terminus and a protected amine at the other is often used, such as Boc-NH-PEG8-CH2CH2NH2. anjiechem.commedchemexpress.com The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines that prevents the amine from reacting during the initial coupling step with biotin. After the biotinylation reaction, the Boc group can be removed under acidic conditions to reveal the desired terminal primary amine.

Reaction Pathways for Biotinylation of PEGylated Amine Linkers

The core of the synthesis is the covalent attachment of the biotin moiety to the PEG linker. The most prevalent method involves the formation of an amide bond.

The reaction between a Biotin-NHS ester and a PEG linker with a terminal primary amine is the most common pathway for synthesizing Biotin-PEGylated amine compounds. broadpharm.commedchemexpress.combroadpharm.com The NHS ester group is highly reactive towards primary amines, such as the N-terminus of a protein or the amine group on the PEG linker, at a physiological to slightly alkaline pH (pH 7-9). creative-diagnostics.comlabinsights.nl

The reaction proceeds as follows:

The amine group of the PEG linker acts as a nucleophile, attacking the carbonyl carbon of the NHS ester on the activated biotin.

This leads to the formation of a stable amide bond, covalently linking the biotin to the PEG spacer.

The N-hydroxysuccinimide is released as a byproduct.

This method is highly efficient and specific, making it a preferred choice for bioconjugation. creative-diagnostics.combpsbioscience.com

While NHS ester chemistry is dominant, other coupling methods can also be employed to form the amide bond. One such alternative involves the use of carbodiimide (B86325) crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). biochempeg.com

In this approach:

The carboxylic acid group of biotin is activated by EDC.

The activated biotin then reacts directly with the primary amine of the PEG linker to form an amide bond. biochempeg.combroadpharm.com

This method is useful for directly coupling a carboxyl group with an amine without the need for pre-activating the biotin into an NHS ester. biochempeg.com

Purification Techniques for Research-Grade this compound

Following the synthesis, the reaction mixture contains the desired product, unreacted precursors, byproducts, and potentially side-products. A rigorous purification process is essential to obtain high-purity, research-grade material. This typically involves a combination of chromatographic and membrane-based separation techniques.

Chromatography is a powerful tool for separating the components of the reaction mixture based on their different physicochemical properties. scielo.br

| Technique | Principle of Separation | Application in Purifying this compound |

|---|---|---|

| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius (size). | Effective for removing low molecular weight by-products and unreacted precursors from the larger PEGylated product. nih.gov |

| Ion Exchange Chromatography (IEX) | Separates molecules based on their net charge. nih.gov | Useful for separating PEGylated molecules from unreacted species, as the PEGylation can shield surface charges, altering the molecule's interaction with the IEX resin. scispace.com It is a common technique for purifying PEGylated proteins and antibodies. nih.gov |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity. | A high-resolution technique used for the final polishing step to ensure high purity and for analytical confirmation of the final product. researchgate.netgovst.edu |

Membrane-based techniques are simple and cost-effective methods for separating molecules based on significant differences in molecular weight. scielo.br

| Technique | Principle of Separation | Application in Purifying this compound |

|---|---|---|

| Dialysis | Uses a semi-permeable membrane to separate molecules in solution based on their ability to pass through the membrane's pores. | Can be used as an initial purification step to remove small molecules like salts and unreacted biotin from the larger PEGylated product. researchgate.net |

| Ultrafiltration | Uses hydrostatic pressure to force a solution through a semi-permeable membrane, retaining larger molecules while smaller molecules pass through. nih.gov | Effective for concentrating the product solution and removing low molecular weight impurities. nih.govscispace.com It can serve as an alternative or complement to dialysis for buffer exchange and purification. researchgate.net |

Considerations for Reproducible Synthesis and Scalability in Research Settings

Achieving reproducible synthesis and enabling scalability of this compound production in a research setting requires careful control over several critical parameters. The challenges associated with synthesizing well-defined, heterobifunctional PEG linkers are well-documented. acs.orgnih.gov

A primary consideration is the purity and homogeneity of the starting PEG material. Polydisperse PEG starting materials will result in a final product with a distribution of PEG chain lengths, which can complicate characterization and lead to variability in downstream applications. acs.org The use of monodisperse or discrete PEG (dPEG®) starting materials, while more expensive, is crucial for obtaining a final product with a defined molecular weight and structure, thus ensuring batch-to-batch consistency. biochempeg.com

The coupling reaction between the activated biotin and the aminated PEG linker is another key step. The efficiency of this reaction depends on the nature of the activated biotin species (e.g., NHS ester), the reaction solvent, temperature, and stoichiometry of the reactants. wikipedia.org NHS esters, while widely used, are susceptible to hydrolysis, especially at higher pH values, which can reduce coupling efficiency. wikipedia.org Therefore, anhydrous reaction conditions and careful control of pH are necessary for reproducible results.

Purification at each step of the synthesis is paramount for achieving a high-purity final product. Chromatographic techniques such as flash column chromatography and HPLC are essential for separating the desired product from starting materials, reagents, and side products. google.comacs.org The scalability of these purification methods can be a bottleneck in producing larger quantities of the compound. For larger scales, crystallization could be an alternative purification method if the intermediates or the final product are crystalline solids.

Finally, thorough analytical characterization is required to confirm the identity and purity of the final product and to ensure reproducibility across different batches. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC are indispensable for verifying the structure and assessing the purity of this compound. nih.gov

Table 3: Key Factors for Reproducible and Scalable Synthesis

| Factor | Consideration | Impact on Synthesis | Reference |

|---|---|---|---|

| Starting Material Quality | Use of monodisperse vs. polydisperse PEG | Affects homogeneity and defined structure of the final product. | acs.orgbiochempeg.com |

| Protecting Group Strategy | Efficiency of protection and deprotection steps (e.g., Boc group) | Incomplete reactions lead to product mixtures and purification challenges. | google.com |

| Coupling Chemistry | Choice of activating agent (e.g., NHS ester) and reaction conditions | Influences coupling efficiency and potential for side reactions like hydrolysis. | wikipedia.org |

| Purification Methods | Use of chromatography (Flash, HPLC) or crystallization | Essential for isolating the pure compound; can be a bottleneck for scalability. | google.comacs.org |

| Analytical Characterization | NMR, MS, HPLC for quality control | Confirms structure and purity, ensuring batch-to-batch consistency. | nih.gov |

Analytical Characterization and Quality Assessment of Biotin Peg8 Ch2ch2nh2 for Research Applications

Spectroscopic Confirmation of Chemical Structure

Spectroscopic techniques are indispensable for confirming the covalent structure of Biotin-PEG8-CH2CH2NH2, ensuring that the biotin (B1667282), PEG linker, and amine terminus are correctly assembled.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the molecular structure of this compound. Proton (¹H) and Carbon-13 (¹³C) NMR spectra are used to confirm the presence and connectivity of the different components of the molecule.

In a typical ¹H NMR spectrum of this compound, characteristic peaks corresponding to the protons of the biotin ring system, the repeating ethylene (B1197577) glycol units of the PEG linker, and the terminal ethylamine (B1201723) group would be expected. The integrity of the PEG8 linker is confirmed by the large, characteristic signal around 3.6 ppm, which corresponds to the methylene (B1212753) protons (-CH2CH2O-) of the PEG chain. The integration of this peak relative to signals from the biotin moiety and the terminal amine group can confirm the correct length of the PEG spacer.

| Proton (¹H) NMR | Chemical Shift (ppm) |

| Biotin Ureido Ring Protons | ~6.3-6.5 |

| Biotin Tetrahydrothiophene Ring Protons | ~2.7-4.5 |

| PEG Chain Methylene Protons (-OCH2CH2O-) | ~3.6 |

| Terminal Amine Methylene Protons (-CH2NH2) | ~2.8-3.0 |

Note: Specific chemical shifts can vary depending on the solvent and instrument used.

Infrared (IR) spectroscopy is employed to identify the key functional groups present in this compound. The IR spectrum provides a qualitative fingerprint of the molecule, confirming the presence of characteristic vibrational modes.

Key absorptions in the IR spectrum would include a broad O-H stretch (often overlapping with the N-H stretch) typically in the range of 3300-3500 cm⁻¹, characteristic of the carboxylic acid group of biotin and the N-H bonds of the ureido group and the terminal amine. A strong C=O stretching vibration around 1700 cm⁻¹ is indicative of the carbonyl group in the biotin ureido ring. The prominent C-O-C stretching of the PEG ether linkages would be observed in the region of 1050-1150 cm⁻¹.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| N-H Stretch (Amide and Amine) | 3300-3500 |

| C=O Stretch (Ureido) | ~1700 |

| C-O-C Stretch (PEG Ether) | 1050-1150 |

| N-H Bend (Amine) | 1590-1650 |

Mass Spectrometry for Molecular Weight Verification and Purity Evaluation

Mass spectrometry (MS) is a critical technique for verifying the molecular weight of this compound and assessing its purity. High-resolution mass spectrometry techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), can provide highly accurate mass measurements.

The expected monoisotopic mass of this compound is approximately 634.35 g/mol . Mass spectrometry analysis should yield a major ion peak corresponding to this molecular weight, confirming the identity of the compound. The presence of other peaks could indicate impurities, such as molecules with different PEG chain lengths or incomplete biotinylation. The high resolution of modern mass spectrometers allows for the differentiation of the target compound from closely related impurities.

Chromatographic Techniques for Purity Profiling and Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are the gold standard for determining the purity of this compound. These techniques separate the target compound from any impurities based on their physicochemical properties, such as polarity.

A reversed-phase HPLC method, often using a C18 column, is typically employed. The sample is eluted with a gradient of an organic solvent (e.g., acetonitrile) and water, both often containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). The detector, commonly a UV detector set at a wavelength where the biotin or another chromophore absorbs (around 214 nm), records the elution profile. A pure sample of this compound will show a single major peak. The area of this peak relative to the total area of all peaks in the chromatogram is used to calculate the purity of the sample. Purity levels for research-grade material are typically expected to be ≥95%.

| Parameter | Typical HPLC Conditions |

| Column | Reversed-Phase C18 |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Detection | UV at 214 nm |

| Expected Purity | ≥95% |

Functional Assessment of Biotin Activity in Research Assays (e.g., Streptavidin Binding Assays)

Beyond structural and purity analysis, it is crucial to assess the functional activity of this compound. The primary function of the biotin moiety is its high-affinity binding to streptavidin or avidin (B1170675). Therefore, a streptavidin binding assay is a direct measure of the compound's biological functionality.

One common method is an enzyme-linked immunosorbent assay (ELISA)-based competition assay. In this format, a streptavidin-coated plate is incubated with a known amount of a biotinylated reporter (e.g., biotinylated horseradish peroxidase) and varying concentrations of the this compound sample. The free this compound will compete with the biotinylated reporter for binding to the immobilized streptavidin. A decrease in the signal from the reporter enzyme with increasing concentrations of the test compound indicates successful binding and, therefore, functional biotin activity. The results can be used to determine the half-maximal inhibitory concentration (IC50), which provides a quantitative measure of the binding affinity.

| Assay Type | Principle | Readout |

| Competitive ELISA | Competition between this compound and a biotinylated reporter for binding to immobilized streptavidin. | Colorimetric or chemiluminescent signal inversely proportional to the concentration of functional this compound. |

This functional validation ensures that the biotin moiety is sterically accessible and has not been compromised during synthesis and purification, confirming the reagent's suitability for its intended research applications.

Advanced Bioconjugation Strategies Utilizing Biotin Peg8 Ch2ch2nh2

Amine-Reactive Conjugation with Activated Esters and Carboxylic Acids

The primary amine of Biotin-PEG8-CH2CH2NH2 is a nucleophile, making it highly reactive towards electrophilic functional groups. This reactivity is the foundation for several robust conjugation strategies.

N-Hydroxysuccinimide (NHS) Ester Chemistry

One of the most common methods for labeling biomolecules with this compound involves the use of N-hydroxysuccinimide (NHS) esters. This chemistry targets primary amines on proteins, such as the side chain of lysine (B10760008) residues and the N-terminus, to form stable amide bonds.

The reaction proceeds via the nucleophilic attack of the amine on the NHS ester, leading to the formation of a covalent amide bond and the release of the NHS leaving group. This method is widely used for its efficiency and the stability of the resulting conjugate. nih.gov The stoichiometry of this biotinylation can be determined through methods like quantifying phenylthiocarbamyl derivatives of the spacer arm after hydrolysis. nih.gov For reproducible labeling, it is crucial to control the reaction conditions to achieve a specific amount of biotin (B1667282) incorporation. nih.gov

| Parameter | Recommended Condition | Rationale |

| pH | 7.2 - 8.5 | At this pH, a sufficient proportion of primary amines are deprotonated and thus nucleophilic, while minimizing hydrolysis of the NHS ester. |

| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster, while 4°C can be used for longer incubations, especially with sensitive biomolecules. |

| Buffer | Phosphate-buffered saline (PBS), HEPES | Avoid amine-containing buffers like Tris, as they will compete for reaction with the NHS ester. |

Carbodiimide-Mediated Coupling (e.g., EDC/HATU)

When the target molecule contains a carboxylic acid group instead of an activated ester, carbodiimide (B86325) chemistry can be employed to couple it with the primary amine of this compound. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxyl group, making it susceptible to nucleophilic attack by the amine.

The addition of N-hydroxysuccinimide (NHS) or 1-Hydroxy-7-azabenzotriazole (HOAt), often in the form of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can significantly improve the efficiency of the reaction by forming a more stable intermediate ester, which then reacts with the amine to form an amide bond. This two-step process minimizes side reactions and increases the yield of the desired conjugate. mdpi.com The thermodynamics of these reactions are favorable, though experimental conditions are empirically optimized for each specific protein and reagent. mdpi.com

Orthogonal Bioconjugation Approaches Employing the Amine Handle

While direct amine-reactive strategies are powerful, the primary amine of this compound can also be modified to introduce a different reactive group, enabling orthogonal conjugation strategies. This allows for more complex, multi-step labeling schemes where different components can be added sequentially without interfering with each other.

Bioorthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes. acs.org The primary amine can be functionalized to participate in such reactions. For example, the amine can be converted into an azide (B81097) or an alkyne, which can then undergo "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC). nih.govwikipedia.org These reactions are highly specific and efficient, providing a powerful tool for site-specific labeling. nih.gov Another approach involves converting the primary amine to an aniline, which can then undergo selective oxidative coupling. nih.gov

Optimization of Conjugation Parameters for Diverse Biomolecules and Surfaces

Achieving successful and reproducible bioconjugation requires careful optimization of several reaction parameters. The nature of the biomolecule or surface being labeled, as well as the desired degree of labeling, will dictate the optimal conditions.

Stoichiometric Considerations for Controlled Labeling

The molar ratio of the biotinylating reagent to the target molecule is a critical parameter that determines the degree of labeling. kbdna.com For many applications, a 1:1 stoichiometry is desired to ensure that each biomolecule is labeled with a single biotin moiety, which can be crucial for maintaining protein function and for quantitative assays. nih.govqiagen.com

To achieve this, a range of molar excess of the biotinylation reagent should be tested, for example, from a 5-fold to a 100-fold molar excess. nih.gov For instance, in some protein biotinylation experiments, a 20-fold molar excess of the biotinylation reagent for 30-60 minutes at room temperature has been found to be efficient. nih.gov The extent of biotinylation can be assessed using techniques like mass spectrometry or by using a streptavidin-based detection method in an ELISA format. nih.govbiologists.com

| Molar Ratio (Reagent:Protein) | Expected Outcome | Application Example |

| Low (e.g., 1:1 to 5:1) | Low degree of labeling, potentially site-specific on the most reactive amines. | Probing the most accessible sites on a protein. |

| Moderate (e.g., 10:1 to 20:1) | Controlled, higher degree of labeling, often aiming for an average of one biotin per protein. | Creating well-defined protein conjugates for interaction studies. nih.gov |

| High (e.g., 50:1 and above) | High degree of labeling, potentially leading to multiple biotins per molecule. | Signal amplification in detection assays. mds-usa.com |

Reaction pH and Temperature Optimization for Bioconjugation Efficiency

The pH of the reaction buffer significantly influences the rate and specificity of the conjugation reaction. mdpi.com For amine-reactive chemistries, a pH between 7 and 9 is generally optimal. Below this range, the primary amines are protonated and less nucleophilic, slowing down the reaction. Above this range, hydrolysis of activated esters can become a significant competing reaction. mdpi.com

Temperature also plays a crucial role. While many conjugation reactions are carried out at room temperature, lower temperatures (e.g., 4°C) can be used to slow down the reaction and minimize potential damage to sensitive biomolecules during longer incubation times. nih.gov Conversely, for some reactions, a moderate increase in temperature can enhance the reaction rate. rsc.org However, the stability of the biomolecule at elevated temperatures must be considered. nih.gov The optimization of these parameters is often empirical and is essential for achieving high yields and maintaining the biological activity of the conjugated molecule. mdpi.commt.com

Strategies for Minimizing Non-Specific Interactions in Bioconjugates

Non-specific interactions, particularly the unintended adsorption of proteins and other biomolecules onto surfaces or conjugated entities, represent a significant challenge in the development and application of bioconjugates. nih.gov These interactions can lead to high background noise, reduced signal-to-noise ratios, loss of specificity, and potential immunogenicity, ultimately compromising the reliability and effectiveness of diagnostic assays and therapeutic agents. bio-techne.comrsc.org The design of bioconjugation reagents, such as this compound, incorporates specific features to mitigate these effects. The primary strategy embedded in this molecule is the use of a polyethylene (B3416737) glycol (PEG) spacer.

The PEG component of this compound plays a crucial role in reducing non-specific binding through a mechanism known as PEGylation. mdpi.comrsc.org This process leverages the unique physicochemical properties of PEG to create a "stealth" effect. nih.gov The key mechanisms include:

Steric Hindrance: The long, flexible, and hydrophilic PEG chains form a dynamic, water-associated cloud on the surface of the conjugated molecule. nih.govresearchgate.net This creates a physical barrier that sterically hinders the close approach and adsorption of unwanted proteins. rsc.org

Hydrophilicity: PEG is highly hydrophilic and binds a significant number of water molecules. rsc.org This hydration layer helps to repel hydrophobic proteins, which are often implicated in non-specific binding events. mdpi.com

In addition to the inherent properties of the PEG linker, several broader strategies are employed in concert with reagents like this compound to minimize non-specific interactions in experimental systems.

Surface Passivation: The molecule's terminal amine group (NH2) allows for its covalent attachment to surfaces (e.g., biosensor chips, nanoparticles, microplates) that have been activated with functional groups like N-hydroxysuccinimide (NHS) esters. This creates a PEGylated surface that is inherently resistant to protein fouling. nih.govresearchgate.net Such surfaces are critical for applications requiring high sensitivity and low background signals. researchgate.net

Blocking Agents: In many immunoassays and pull-down experiments, surfaces are treated with blocking agents after the immobilization of the biotinylated probe. bio-techne.com These agents are typically proteins or detergents that occupy any remaining non-specific binding sites on the surface that are not covered by the bioconjugate. Common blockers include Bovine Serum Albumin (BSA) and non-ionic detergents like Tween-20. researchgate.netnist.govmdpi.com

Optimized Washing Procedures: Implementing stringent washing steps with buffers containing salts or mild detergents helps to remove weakly and non-specifically bound molecules, while preserving the strong, specific biotin-avidin interaction. researchgate.net

The effectiveness of PEGylation in reducing non-specific binding has been quantified in various studies. For example, the incorporation of PEG into hydrogel networks for immunoassays resulted in a significant reduction in non-specific protein adsorption.

| Strategy | System/Model | Key Finding | Source |

|---|---|---|---|

| PEG-diacrylate incorporation in hydrogel | Staphylococcal enterotoxin B (SEB) immunoassay | Reduced non-specific binding by a factor of 10 and increased specific signal 6-fold. | nih.gov |

| PEGylation of polyelectrolyte multilayer films | Quartz Crystal Microbalance with Dissipation (QCM-D) analysis of protein adsorption | PEG chains of higher molecular weight (5000 Da) were most effective in reducing adsorption of proteins like HSA and Fibrinogen. | nih.gov |

| PEGylation of mesoporous silica (B1680970) nanoparticles (MSNs) | Human Serum Albumin (HSA) adsorption | HSA adsorption was reduced from 18.7% on unmodified MSNs to 2.5% on optimally PEGylated MSNs. | researchgate.net |

| PEGylation of gold nanoparticles (AuNPs) | Bovine Serum Albumin (BSA) and Fetal Bovine Serum (FBS) adsorption | Monodisperse PEG-AuNPs showed up to a 70% reduction in protein adsorption compared to polydisperse PEG2k-AuNPs. | rsc.org |

| PEG spacer in Antibody-Drug Conjugates (ADCs) | In vitro uptake by Kupffer cells (liver macrophages) | Incorporating PEG spacers (including PEG8) into an ADC reduced Kupffer cell uptake compared to an ADC with no spacer. | rsc.org |

These findings collectively underscore the importance of PEGylation as a core strategy for controlling non-specific interactions. The use of a defined-length oligo-PEG linker, such as the PEG8 in this compound, provides a reliable and effective tool for developing robust and specific bioconjugates for a wide range of research and diagnostic applications.

Applications in Advanced Biochemical and Biotechnological Research Platforms

Development of Biotinylated Probes for Molecular Recognition and Detection Studies

The primary amine group of Biotin-PEG8-CH2CH2NH2 serves as a reactive handle for its conjugation to various molecules, creating biotinylated probes for specific detection and recognition purposes. broadpharm.comaxispharm.com The eight-unit PEG spacer enhances the aqueous solubility of the resulting conjugate and provides a flexible linker that minimizes steric hindrance, ensuring that the biotin (B1667282) moiety remains accessible for binding to avidin (B1170675) or streptavidin. broadpharm.commedkoo.com

Immunoassay Development and Optimization (e.g., ELISA, Western Blot, Flow Cytometry)

In the realm of immunoassays, this compound is instrumental in the development and optimization of techniques such as ELISA, Western Blotting, and Flow Cytometry. The terminal amine group can be readily coupled to carboxyl groups on antibodies or other proteins, creating stable amide bonds. broadpharm.commedkoo.com This biotinylation process allows for indirect detection methods that amplify the signal and enhance assay sensitivity.

For instance, in an ELISA, a primary antibody can be biotinylated using this compound. After the primary antibody binds to the immobilized antigen, a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) is added. The high affinity of the biotin-streptavidin interaction ensures a stable complex, and the subsequent addition of a chromogenic substrate results in a measurable color change, proportional to the amount of antigen present. The PEG linker in this context helps to improve the solubility and reduce non-specific binding of the biotinylated antibody, leading to lower background noise and more reliable results. axispharm.com

Similarly, in Western Blotting, biotinylated secondary antibodies are commonly used to detect the primary antibody bound to the target protein on a membrane. The strong and specific interaction between biotin and streptavidin, coupled with an enzymatic or fluorescent reporter, provides a robust detection system. axispharm.com In Flow Cytometry, cells can be labeled with biotinylated antibodies specific to cell surface markers. Subsequent incubation with a fluorescently-labeled streptavidin conjugate allows for the detection and quantification of specific cell populations. escholarship.org The use of biotinylation reagents with PEG spacers has been shown to facilitate improvements in these applications.

Table 1: Applications of this compound in Immunoassays

| Assay Type | Role of this compound | Key Advantages |

| ELISA | Biotinylation of primary or secondary antibodies. | Signal amplification, enhanced sensitivity, reduced background. axispharm.com |

| Western Blot | Biotinylation of secondary antibodies for detection. | Robust and specific detection of target proteins. axispharm.com |

| Flow Cytometry | Labeling of antibodies for cell surface marker detection. | Specific cell population identification and quantification. |

Design of Fluorescent and Luminescent Probes for In Vitro Imaging Research

This compound is a key component in the design of fluorescent and luminescent probes for in vitro imaging research. medkoo.comaxispharm.com The terminal amine group provides a convenient point of attachment for fluorescent dyes or luminescent reporters that possess a compatible reactive group, such as an N-hydroxysuccinimide (NHS) ester. broadpharm.com This allows for the creation of biotinylated fluorescent probes that can be used to visualize and track the localization of specific targets within cells or tissues.

The PEG spacer plays a crucial role in these probes. It not only increases the water solubility of often hydrophobic fluorophores but also acts as a flexible linker that separates the biotin and the fluorescent molecule. broadpharm.comnih.gov This separation can prevent quenching of the fluorescent signal that might occur if the fluorophore is too close to the biotin or the target biomolecule. nih.gov The enhanced solubility and reduced aggregation provided by the PEG chain contribute to a better signal-to-noise ratio in imaging experiments. nih.gov

These custom-designed probes are valuable for a variety of in vitro imaging applications, including fluorescence microscopy, where they can be used to label and visualize the distribution of specific proteins or cellular structures. biochempeg.com For example, a protein of interest can be biotinylated and then detected with a fluorescently labeled streptavidin, or a fluorescent probe can be directly synthesized using this compound and a reactive dye.

Creation of Affinity Tags for Protein-Protein Interaction Research

The strong and highly specific interaction between biotin and avidin/streptavidin is widely exploited in protein-protein interaction studies, and this compound serves as an effective tool for creating affinity tags. By conjugating this molecule to a "bait" protein, researchers can use this biotin tag to pull down the bait protein along with any interacting "prey" proteins from a complex mixture like a cell lysate.

The process typically involves immobilizing streptavidin on a solid support, such as magnetic beads or a chromatography resin. The cell lysate containing the biotinylated bait protein and its interaction partners is then incubated with the streptavidin-coated support. The high-affinity biotin-streptavidin bond ensures the efficient capture of the bait protein complex. After washing away non-specifically bound proteins, the interacting proteins can be eluted and identified by techniques like mass spectrometry. The PEG8 linker helps to extend the biotin tag away from the surface of the bait protein, minimizing steric hindrance and making it more accessible for binding to the immobilized streptavidin. broadpharm.com This approach has been instrumental in elucidating protein interaction networks and cellular pathways.

Surface Immobilization and Functionalization in Biosensor and Microarray Research

The ability to attach biomolecules to solid surfaces in a controlled and stable manner is fundamental to the development of biosensors and microarrays. This compound provides a robust method for achieving this functionalization.

Planar Surface Modification for Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM) Studies

In surface-sensitive analytical techniques like Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM), the controlled immobilization of a ligand on the sensor surface is critical for accurately measuring binding interactions. acs.orgresearchgate.net this compound can be used to modify sensor surfaces, such as gold films in SPR, by first creating a self-assembled monolayer (SAM) with terminal reactive groups (e.g., carboxyl groups). The amine group of this compound can then be covalently coupled to these activated carboxyl groups.

This creates a biotinylated surface to which streptavidin can be bound. The streptavidin layer then serves as a versatile platform for capturing any biotinylated molecule of interest (e.g., proteins, antibodies, nucleic acids). nih.gov The PEG8 spacer plays a significant role by extending the biotin molecule away from the sensor surface, which reduces non-specific binding of other molecules in the sample to the surface and minimizes steric hindrance for the subsequent binding of the analyte to the captured ligand. caltech.edu This leads to more accurate and reproducible kinetic and affinity data in SPR and QCM experiments. caltech.edu

Functionalization of Microfluidic Devices for High-Throughput Screening Research

Microfluidic devices, or "lab-on-a-chip" systems, enable the automation and miniaturization of complex biochemical assays, making them ideal for high-throughput screening. nih.gov The functionalization of the inner surfaces of microfluidic channels is often a necessary step to perform specific biological reactions. microfluidicshub.eu

This compound is used to immobilize biomolecules within these devices. The surfaces of the microchannels, which are often made of materials like PDMS or glass, can be chemically modified to introduce reactive groups. The amine group of this compound can then be used to covalently attach the biotin moiety to the channel walls. mdpi.com This biotinylated surface can then be used to capture streptavidin, which in turn can bind biotinylated probes, enzymes, or antibodies. nih.gov

This strategy allows for the creation of microfluidic devices with specific functionalities, such as immunoassays, enzymatic reactors, or cell capture and analysis platforms. nih.govresearchgate.net The hydrophilic PEG spacer can also help to reduce the non-specific adsorption of proteins and other biomolecules to the channel walls, which is a common challenge in microfluidics. caltech.edu This leads to improved assay performance and more reliable data in high-throughput screening applications.

Nanomaterial Functionalization for Research Tool Developmentnih.govnanocs.net

The functionalization of nanomaterials with this compound is a key strategy for creating advanced research tools. The terminal amine group allows for its covalent attachment to a variety of nanoparticle surfaces, while the biotin moiety provides a specific binding site for avidin or streptavidin. The eight-unit PEG linker enhances the aqueous solubility of the resulting nanoparticles and minimizes non-specific interactions. broadpharm.com

Conjugation to Gold Nanoparticles for Research Assays

This compound is utilized in the functionalization of gold nanoparticles (AuNPs) for the development of sensitive research assays. nih.gov The primary amine group of the linker can be covalently attached to the surface of AuNPs, creating biotinylated nanoparticles. abcam.com These functionalized AuNPs are key components in various detection platforms, including lateral flow assays and colorimetric biosensors. nih.govabcam.com The strong and specific interaction between biotin and streptavidin is leveraged in these assays, where, for instance, a streptavidin-conjugated enzyme can be captured by the biotinylated AuNPs to generate a measurable signal. nih.gov The inherent optical properties of AuNPs also enable direct colorimetric detection. nih.gov

| Research Assay Application | Description of this compound Role |

| Nucleic Acid and Protein Detection | Forms universal probes on gold nanoparticles for the simultaneous detection of different classes of biomolecules on microarrays. nih.gov |

| Lateral Flow Assays | Serves as a stable, covalently attached ligand on gold nanoparticles, acting as a detector for target analytes. abcam.com |

| In-vivo Applications | Used to create gold nanoparticles with a dense hydrophilic polymer layer for extended circulation times in in-vivo studies. cd-bioparticles.com |

Surface Modification of Magnetic Nanoparticles for In Vitro Separation and Purification

The surface of magnetic nanoparticles (MNPs) can be modified with this compound for the in vitro separation and purification of biomolecules. nih.gov The amine group of the biotin-PEG linker can be reacted with functional groups on the MNP surface, such as carboxyl groups, to form a stable amide bond. broadpharm.com This creates biotin-functionalized MNPs that can selectively capture and isolate target molecules from complex biological samples. nanocs.net

In a typical research application, these biotinylated MNPs are incubated with a sample containing a streptavidin-conjugated biomolecule or a biotinylated target that has been pre-complexed with streptavidin. nih.gov By applying a magnetic field, the MNP-biomolecule complexes can be efficiently separated from the rest of the sample. nanocs.net The PEG linker is instrumental in this process as it reduces the non-specific binding of other cellular components to the MNPs, leading to higher purity of the isolated target biomolecule.

Functionalization of Polymeric Nanoparticles for Research Applications

This compound is also used to functionalize polymeric nanoparticles, such as those made from polylactide-polyethylene glycol (PLA-PEG), for various research applications. nih.govnih.gov The amine group allows for conjugation to the polymer, resulting in nanoparticles that display biotin on their surface. nih.gov These biotinylated polymeric nanoparticles can be used in research to target cells that overexpress biotin receptors. mdpi.comresearchgate.net This targeting strategy is explored in cancer research models, where the biotin acts as a ligand to guide the nanoparticle to the target cells. nih.gov The PEG linker enhances the stability of these nanoparticles in biological environments. nih.gov

Affinity Purification and Enrichment Systems for Biomolecule Isolation in Researchnih.gov

This compound is a crucial component in the design of affinity purification and enrichment systems for isolating biomolecules in a research context. abcam.comnih.govresearchgate.net These systems are based on the exceptionally strong and specific interaction between biotin and avidin or streptavidin. thermofisher.cn

In a common research workflow, a biomolecule of interest is first labeled with biotin. This biotinylated molecule can then be captured by a solid support, such as agarose (B213101) or magnetic beads, that has been functionalized with streptavidin or avidin. This compound can be used to prepare these affinity matrices by covalently linking its amine group to the solid support.

This method is widely applied in research for the purification of proteins and peptides. nih.gov For example, a biotinylated antibody can be used to capture its specific antigen from a complex biological lysate, and the entire complex can then be isolated using streptavidin-coated beads. The PEG8 linker in this compound extends the biotin moiety from the surface of the support, improving its accessibility to streptavidin and thereby enhancing the efficiency of the purification process. This technique is also valuable for enriching low-abundance proteins from complex mixtures, which facilitates their subsequent analysis by methods like mass spectrometry.

Development of Recombinant Protein Biotinylation Systems and Enzymatic Approachesnih.govbiolegend.com

This compound is relevant to the development of systems for the specific biotinylation of recombinant proteins, particularly in conjunction with enzymatic methods. nih.govbiolegend.com Achieving site-specific biotinylation is a significant goal in many research applications because it ensures that the biotin tag does not interfere with the protein's biological activity. biologicscorp.com

A prevalent enzymatic method involves the E. coli biotin ligase, BirA, which recognizes a specific 15-amino-acid sequence known as the AviTag. nih.gov BirA catalyzes the covalent attachment of biotin to a specific lysine (B10760008) residue within this tag. nih.gov While biotin is the natural substrate, derivatives such as this compound can be utilized in research to explore how the PEG linker might influence the enzymatic reaction and the characteristics of the final biotinylated protein.

Additionally, chemoenzymatic strategies can employ enzymes like transglutaminases or sortases to site-specifically incorporate molecules with a primary amine, such as this compound, into a target protein. These enzymatic approaches offer precise control over the placement of the biotin tag, which is critical for applications like immobilizing proteins on biosensor surfaces and constructing well-defined protein complexes for structural and functional studies.

Mechanistic Insights and Design Principles of Biotin Peg Amine Architectures in Research Systems

High-Affinity Biotin-Streptavidin/Avidin (B1170675) Interaction Mechanism

The interaction between biotin (B1667282) and streptavidin or avidin is one of the strongest non-covalent bonds known in nature, which is fundamental to its widespread use in various biotechnological applications. nih.govplos.org This high-affinity interaction is characterized by a remarkable specificity and stability, making it an invaluable tool in research for processes like affinity chromatography, bio-orthogonal labeling, and targeted molecular assemblies. researchgate.net The basis of this strong interaction lies in a combination of hydrogen bonds, van der Waals forces, and the hydrophobic effect within the binding pocket of the streptavidin/avidin tetramer. nih.govnih.gov

Thermodynamic and Kinetic Characteristics of Binding in Research Contexts

The binding of biotin to streptavidin and avidin is characterized by an exceptionally low dissociation constant (KD), typically in the range of 10-14 to 10-15 M, signifying a very strong binding affinity. nih.govplos.org This interaction is a spontaneous process, as indicated by a negative Gibbs free energy (ΔG) across various temperatures. aimspress.com The binding process is influenced by both enthalpic and entropic factors, with their relative contributions being temperature-dependent. aimspress.com At lower temperatures, the interaction is primarily entropically driven, suggesting that nonpolar interactions play a dominant role. Conversely, at higher temperatures, the binding becomes more enthalpically driven, indicating the increased importance of polar interactions. aimspress.com

The kinetics of the biotin-streptavidin/avidin interaction are characterized by a very fast association rate constant (kon) and an extremely slow dissociation rate constant (koff). While initially thought to be diffusion-limited, studies have shown that the association rate is slower than expected, with kon values typically in the range of 105 to 107 M-1s-1. nih.govplos.org The dissociation of the complex is remarkably slow, which contributes significantly to the high stability of the interaction. researchgate.net The activation energies for association are substantial, further indicating that the process is more complex than simple diffusion. nih.govplos.org

| Parameter | Typical Value | Significance in Research Contexts |

|---|---|---|

| Dissociation Constant (KD) | ~10-15 M nih.govplos.org | Indicates extremely high binding affinity, crucial for assays requiring stable complex formation. |

| Association Rate Constant (kon) | 105 - 107 M-1s-1nih.govplos.org | Represents a rapid binding process, though not purely diffusion-limited. |

| Dissociation Rate Constant (koff) | ~5.4 x 10-6 s-1researchgate.net | Extremely slow dissociation leads to long-lasting complexes, beneficial for imaging and purification. |

| Gibbs Free Energy (ΔG) | Negative at all tested temperatures aimspress.com | Confirms the spontaneous nature of the binding interaction. |

| Heat Capacity (ΔCp) | -459.9 cal/mol·K aimspress.com | A negative value highlights the involvement of polar solvation in the interaction. |

Stability of the Biotin-Streptavidin Complex under Research Conditions

The biotin-streptavidin complex exhibits exceptional stability under a wide range of research conditions, including variations in temperature and the presence of denaturing agents. nih.gov The binding of biotin significantly enhances the thermal stability of streptavidin. The midpoint temperature of thermally induced denaturation (Tm) for unliganded streptavidin is approximately 75°C, which increases dramatically to 112°C upon full biotin saturation. researchgate.netnih.gov This remarkable increase in thermostability is attributed to an enhanced cooperativity of the thermal unfolding of the streptavidin tetramer upon biotin binding, leading to a more compact and ordered structure. researchgate.netnih.gov

The complex also demonstrates considerable stability in the presence of chemical denaturants. For instance, in 6 M guanidinium (B1211019) hydrochloride (GuHCl), the streptavidin-biotin complex remains tetrameric with a Tm of 108°C. nih.gov In 8 M urea, while the complex is predominantly in a dimeric state, it still maintains significant thermal stability. nih.gov This robustness makes the biotin-streptavidin system suitable for applications that may involve harsh conditions. The kinetic stability of the complex is also noteworthy, with the gaseous form of the complex being even more kinetically stable at 25°C than in an aqueous solution. researchgate.net

Role of the Polyethylene (B3416737) Glycol (PEG) Spacer in Bioconjugate Performance

Impact on Aqueous Solubility and Dispersion of Conjugates

A primary function of the PEG spacer is to improve the aqueous solubility of the bioconjugate. axispharm.comresearchgate.net Many biomolecules and small molecule payloads are hydrophobic, and their conjugation can lead to aggregation and reduced bioavailability in aqueous research environments. rsc.org The hydrophilic nature of the PEG chain helps to counterbalance the hydrophobicity of the conjugated molecule, thereby enhancing its solubility and promoting better dispersion in aqueous solutions. axispharm.comresearchgate.netrsc.org This increased solubility is beneficial for reaction conditions, conjugation efficiencies, and preventing the formation of high-molecular-weight species. rsc.org The ability of PEG to form hydrogen bonds with water molecules creates a hydrated shell around the conjugate, which contributes to its enhanced solubility. researchgate.net

| Property | Effect of PEG Spacer | Underlying Mechanism |

|---|---|---|

| Aqueous Solubility | Increased axispharm.comresearchgate.netrsc.org | Hydrophilic nature of PEG and formation of a hydration layer. researchgate.net |

| Non-Specific Protein Adsorption | Reduced axispharm.comresearchgate.net | Steric hindrance and the formation of a repulsive hydration layer. researchgate.netnih.gov |

| Steric Hindrance | Minimized axispharm.combroadpharm.com | Provides physical separation between the biotin tag and the conjugated molecule. |

| Flexibility and Accessibility | Increased axispharm.comnih.gov | The flexible nature of the PEG chain allows the biotin tag to move more freely. nih.gov |

Reduction of Non-Specific Protein Adsorption and Steric Hindrance

In many biological assays, non-specific binding of proteins to surfaces or conjugated molecules can lead to high background signals and inaccurate results. nih.govresearchgate.net The PEG spacer helps to mitigate this issue by creating a hydrophilic and sterically hindering layer that repels non-specific protein adsorption. axispharm.comresearchgate.netnih.gov The flexible PEG chains form a dynamic "cloud" that physically prevents proteins from approaching and interacting with the surface of the bioconjugate. researchgate.net This reduction in non-specific binding is crucial for improving the signal-to-noise ratio in sensitive detection methods. nih.gov

Furthermore, the PEG spacer effectively reduces steric hindrance between the biotin tag and the molecule to which it is conjugated. axispharm.combroadpharm.com This separation is vital for ensuring that the biotin moiety remains accessible for binding to streptavidin or avidin without being obstructed by the larger conjugated molecule. nih.govresearchgate.net The length of the PEG spacer can be optimized to provide sufficient distance to overcome steric hindrance, thereby facilitating efficient binding. nih.gov

Influence on the Flexibility and Accessibility of the Biotin Tag

The inherent flexibility of the PEG chain enhances the accessibility of the terminal biotin tag. axispharm.comnih.gov This flexibility allows the biotin molecule to adopt various conformations and orientations, increasing the probability of a successful binding event with the deep binding pocket of streptavidin. nih.gov The extended and flexible nature of the PEG spacer allows the biotin to project away from the surface of the conjugated molecule, making it more available for interaction. nih.gov Studies have shown that the length and flexibility of the spacer can significantly influence the efficiency of biotin-streptavidin binding, with longer and more flexible spacers often leading to improved binding kinetics. nih.govresearchgate.net This enhanced accessibility is a key design principle in the development of biotinylated reagents for a wide range of research applications.

Reactivity and Selectivity of the Terminal Amine Functionality

The terminal primary amine (–NH2) group of Biotin-PEG8-CH2CH2NH2 serves as a versatile reactive handle for conjugation to a wide array of molecules and surfaces. Its reactivity is primarily directed towards electrophilic functional groups, enabling the formation of stable covalent bonds. The selectivity of the amine's reactions is a key feature, allowing for controlled and specific labeling of target molecules.

The most common reaction partner for the primary amine is an activated carboxyl group, particularly in the form of an N-hydroxysuccinimide (NHS) ester. This reaction proceeds efficiently under mild conditions, typically at a pH range of 7 to 9, to form a stable amide bond. This straightforward conjugation chemistry is widely employed for labeling proteins and peptides, as the lysine (B10760008) residues and the N-terminus of polypeptide chains present available primary amines for reaction with NHS-activated biotins.

In addition to NHS esters, the terminal amine can be coupled to carboxylic acids in the presence of activating agents such as carbodiimides (e.g., EDC) or other coupling reagents like HATU. This allows for the biotinylation of molecules that possess a carboxyl group but lack a pre-activated ester. The primary amine can also participate in reactions with other functional groups, although these are less common in standard bioconjugation schemes.

The selectivity of the terminal amine's reactivity is a significant advantage. In a complex biological mixture, the amine group will preferentially react with activated esters and carboxylic acids, minimizing non-specific conjugation to other functional groups. This ensures that the biotin moiety is attached to the intended target molecule with high fidelity.

| Reacting Functional Group | Coupling Conditions | Resulting Linkage | Common Applications |

|---|---|---|---|

| N-hydroxysuccinimide (NHS) ester | pH 7-9 | Amide bond | Labeling of proteins, peptides, and antibodies |

| Carboxylic acid (-COOH) | EDC or HATU | Amide bond | Conjugation to small molecules, surfaces, and biomolecules |

Influence of PEG Chain Length (PEG8 vs. other lengths) on Research Applications

The length of the PEG spacer in biotin-PEG conjugates plays a critical role in the functionality of the resulting biotinylated molecule. The PEG8 linker in this compound provides a balance of properties that are advantageous in many applications; however, the optimal PEG length can be application-dependent.

The primary functions of the PEG linker are to increase the water solubility of the biotinylated molecule and to reduce steric hindrance between the biotin and the conjugated biomolecule, thereby ensuring efficient binding to avidin or streptavidin. Longer PEG chains generally offer greater flexibility and create more distance between the biotin and the target molecule, which can be crucial when working with large, bulky proteins or when the biotin is attached to a sterically hindered position. Research has suggested that longer linkers are typically better for allowing the attached molecule to be presented without masking its active site, with a length of 29 angstroms or longer being recommended in some cases.

Conversely, shorter PEG chains, such as PEG2 or PEG4, may be suitable for applications where close proximity between the biotin and the target is desired. However, there is a risk of reduced binding to avidin or streptavidin if the linker is too short, due to steric clashes with the surface of the conjugated molecule.

In the context of nanoparticle-based applications, the PEG linker length can significantly influence targeting efficiency and cellular uptake. Studies have shown that the optimal PEG length can vary depending on the cell type and the specific targeting ligand. For instance, one study found that while a shorter PEG linker (0.65 kDa) was optimal for targeting a specific dendritic cell line, a longer PEG linker (5 kDa) was required for efficient accumulation in primary dendritic cells. Another study investigating folate-targeted liposomes found that in an in vivo setting, a longer PEG linker enhanced the tumor-targeting ability.

The length of the PEG chain can also affect the kinetics of avidin binding. One study comparing PEG2-biotin and PEG11-biotin linkers on lipid bilayers found that both had faster association kinetics with avidin compared to a non-PEG linker. Interestingly, at low concentrations, the longer PEG11 linker was less effective at binding avidin, but its performance increased at higher concentrations.

| PEG Chain Length | Advantages | Disadvantages | Example Research Findings |

|---|---|---|---|

| Short (e.g., PEG2, PEG4) | Suitable for applications requiring close proximity. Can result in stronger interactions with some cell types. | Higher risk of steric hindrance, potentially reducing biotin-avidin binding. May exhibit less of a "stealth" effect in nanoparticle applications. | PEG2-biotin linkers showed high levels of avidin binding on lipid bilayers. |

| Medium (e.g., PEG8) | Provides a good balance of solubility, flexibility, and reduced steric hindrance for many applications. | May not be optimal for all specific targeting applications where longer or shorter linkers are required. | Biotin-PEG8-amine is a commonly used reagent, suggesting its general utility. |

| Long (e.g., PEG11, PEG12, PEG24) | Greater flexibility and reduced steric hindrance. Enhanced solubility. Can improve tumor targeting in vivo. | May not be optimal at low concentrations in some systems. Can potentially decrease cellular uptake in some nanoparticle formulations. | PEG11-biotin showed increased availability for avidin binding at higher concentrations on a lipid surface. Longer PEG linkers (e.g., 5 kDa) were required for specific accumulation in certain primary immune cells. |

Challenges and Methodological Considerations in Research Utilizing Biotin Peg8 Ch2ch2nh2

Optimization Challenges in Bioconjugation Efficiency and Reproducibility

Achieving high efficiency and reproducibility in bioconjugation reactions with Biotin-PEG8-CH2CH2NH2 is a primary challenge. The terminal amine group (NH2) is typically reacted with activated carboxyl groups (e.g., N-hydroxysuccinimide [NHS] esters) on a target molecule to form a stable amide bond. However, the efficiency of this reaction is influenced by a multitude of factors that must be carefully optimized. researchgate.net

Key Reaction Parameters: The reaction conditions, including pH, temperature, and incubation time, play a critical role. For instance, the reaction between an NHS ester and a primary amine is most efficient at a pH range of 7.5 to 8.5. mlo-online.com Deviations from the optimal pH can lead to the hydrolysis of the NHS ester, reducing the conjugation yield. Similarly, the molar ratio of the this compound linker to the target biomolecule must be finely tuned. An insufficient amount of the linker can result in a low degree of labeling, while an excessive amount can lead to multiple PEG chains attaching to a single molecule, which might be undesirable, and complicates the purification process. oup.com

Reproducibility Issues: The reproducibility of bioconjugation experiments is often hampered by the inherent variability of reagents and biomolecules. The purity of the this compound linker is paramount; impurities can lead to inconsistent reaction kinetics and unwanted side reactions. mlo-online.com Furthermore, the conformation and accessibility of the target functional groups on the biomolecule can vary between batches, affecting the consistency of the conjugation. For example, the primary amines on a protein's surface (e.g., the side chain of lysine) might be located in sterically hindered regions, reducing their reactivity. researchgate.netmlo-online.com The heterogeneous nature of the resulting bioconjugate mixture, containing unreacted molecules, by-products, and conjugates with varying degrees of labeling, necessitates robust purification methods like size-exclusion or ion-exchange chromatography to isolate the desired product and ensure batch-to-batch consistency. mlo-online.com

Table 1: Factors Influencing Bioconjugation Efficiency and Reproducibility

| Factor | Challenge | Optimization Strategy |

|---|---|---|

| pH | Suboptimal pH can lead to hydrolysis of reactive groups (e.g., NHS esters) and reduced amine reactivity. | Maintain reaction pH between 7.5 and 8.5 for amine-NHS ester coupling. mlo-online.com |

| Molar Ratio | Incorrect stoichiometry can result in low conjugation yield or excessive, non-specific labeling. | Empirically determine the optimal molar ratio of linker to the target molecule for each specific system. oup.com |

| Temperature & Time | Non-optimal conditions can lead to incomplete reactions or degradation of sensitive biomolecules. | Adjust temperature and reaction time to balance reaction completion with biomolecule stability. mlo-online.comamerigoscientific.com |

| Reagent Purity | Impurities in the this compound linker can cause side reactions and inconsistent results. | Use high-purity reagents from reputable suppliers to enhance yield and reproducibility. mlo-online.com |

| Steric Hindrance | Functional groups on large biomolecules may be inaccessible, reducing conjugation efficiency. | The inherent PEG8 spacer helps to mitigate some steric hindrance. mlo-online.com |

| Purification | Heterogeneous reaction products complicate the isolation of the desired conjugate. | Employ purification techniques like size-exclusion or affinity chromatography to ensure a homogenous product. mlo-online.com |

Mitigation Strategies for Potential Biotin (B1667282) Interference in Immunoassay Research

The biotin-streptavidin interaction is a cornerstone of many immunoassay platforms due to its high affinity and specificity. mdpi.com However, the use of biotinylated reagents like this compound in a research context that also involves immunoassays can lead to significant interference, producing erroneous results. This interference arises when the biotinylated conjugate competes with the biotinylated detection reagents used in the assay for binding sites on the streptavidin-coated solid phase. amerigoscientific.comresearchgate.net

Mechanisms of Interference:

Competitive Immunoassays: In this format, the biotinylated conjugate can compete with the biotinylated antigen in the kit for binding to the streptavidin-coated surface. This competition reduces the signal from the kit's reagents, leading to a falsely low signal, which is misinterpreted as a high concentration of the analyte. mlo-online.comcyprusjmedsci.com

Sandwich (Non-competitive) Immunoassays: In this setup, excess biotinylated conjugate can saturate the streptavidin binding sites on the solid phase. This prevents the capture of the analyte-antibody complex, resulting in a reduced signal and a falsely low analyte concentration. oup.comcyprusjmedsci.com

Mitigation Approaches: To address this challenge, researchers can employ several strategies. One approach is to design the experiment to avoid biotin-based immunoassays altogether, if alternative detection methods are available. mlo-online.com When this is not feasible, a pre-conjugation step can be implemented. This involves pre-incubating the biotinylated capture antibody with the streptavidin-coated surface before the sample containing the this compound conjugate is introduced. This ensures that the capture antibodies are bound to the surface, mitigating the competitive interference from free biotinylated molecules. nih.govnih.gov Another strategy is to incorporate a biotin-depletion step, using streptavidin-coated beads to remove the interfering biotinylated conjugate from the sample before performing the immunoassay. researchgate.net It is also crucial for researchers to be aware of the potential for interference and to include appropriate controls in their experimental design to identify and quantify any such effects.

Stability and Storage Considerations for this compound Conjugates in Research

The stability of both the this compound linker and its resulting bioconjugates is critical for obtaining reliable and reproducible experimental outcomes. The PEG component of the linker generally enhances the stability and solubility of the molecule it is attached to. axispharm.com However, the entire conjugate is susceptible to degradation if not handled and stored correctly.

Storage of the Linker: The this compound reagent itself is sensitive to environmental factors. For long-term storage, it is recommended to keep the compound at low temperatures (≤ -15°C) in a dry environment and protected from light. jenkemusa.commedchemexpress.com The container should be sealed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture-related degradation. jenkemusa.com When preparing to use the reagent, the container should be allowed to warm to room temperature before opening to prevent condensation. jenkemusa.com

Table 2: Recommended Storage Conditions

| Compound | Condition | Rationale | Source(s) |

|---|---|---|---|

| This compound (Unconjugated) | ≤ -15°C, Dry, Dark, Inert Atmosphere | Prevents oxidation, hydrolysis, and light-induced degradation. | jenkemusa.com |

| Biotin-PEG8-Conjugated Proteins | -20°C to -80°C, Aliquoted | Prevents proteolytic degradation, denaturation from freeze-thaw cycles, and maintains biological activity. | medchemexpress.comthermofisher.com |

| Biotin-PEG8-Conjugated Antibodies (in Elution Buffer) | 4°C (Short-term) | Maintains stability for immediate use, though stability is antibody-specific. | thermofisher.com |

Analytical Hurdles in Characterizing Complex Bioconjugates

A significant challenge in utilizing this compound is the analytical difficulty in fully characterizing the final bioconjugate. Comprehensive characterization is essential to confirm the success of the conjugation, determine the degree of labeling, and ensure the homogeneity of the product.

The heterogeneity of the PEGylation reaction often results in a complex mixture of products, including unreacted protein, unreacted PEG linker, and proteins with one or more PEG chains attached at various sites. ingenieria-analitica.com This complexity presents a formidable analytical problem. Mass spectrometry (MS) is a powerful tool for characterizing bioconjugates, but PEGylated molecules pose specific challenges. The polydispersity of traditional PEG reagents (though less of an issue for a discrete PEG8 linker) and the tendency of PEG to acquire multiple charges can lead to congested and difficult-to-interpret mass spectra. sciex.com

Specialized MS techniques are often required to overcome these hurdles. For instance, post-column addition of amines like triethylamine (B128534) (TEA) can reduce the charge complexity of the PEGylated protein, leading to a simplified and more interpretable spectrum. ingenieria-analitica.comsciex.com Liquid chromatography-mass spectrometry (LC-MS) methods are crucial for separating the different species in the reaction mixture before MS analysis. nih.govenovatia.com Furthermore, identifying the specific site of PEGylation on a protein is another analytical challenge. One novel method involves using a biotinylated PEG derivative, similar to this compound, to label the protein. After enzymatic digestion of the conjugate, the biotin-tagged peptide fragments can be purified using avidin (B1170675) affinity chromatography and subsequently analyzed by MS to pinpoint the exact conjugation sites. nih.govresearchgate.net

Table 3: Analytical Techniques for Characterizing this compound Conjugates

| Technique | Application | Challenges | Mitigation/Refinements |

|---|---|---|---|

| Mass Spectrometry (MS) | Determining molecular weight and degree of labeling. | Polydispersity and multiple charging of PEG lead to complex spectra. sciex.com | High-resolution MS (e.g., Q-TOF, Orbitrap); Post-column addition of charge-stripping agents (e.g., TEA). ingenieria-analitica.comsciex.comthermofisher.com |

| Liquid Chromatography (LC-MS) | Separating heterogeneous reaction products for individual analysis. | Co-elution of different conjugated species. | Optimization of chromatographic conditions (e.g., reversed-phase, size-exclusion). nih.govenovatia.com |

| Affinity Chromatography | Purifying biotinylated fragments for site-of-conjugation analysis. | Non-specific binding. | Use of monomeric avidin columns for gentler elution. nih.gov |

| Size-Exclusion Chromatography (SEC) | Assessing product heterogeneity and purification. | Limited resolution for species with similar hydrodynamic radii. | Combination with other techniques like 2D-LC. chromatographyonline.com |

Future Perspectives and Emerging Research Avenues for Biotin Peg8 Ch2ch2nh2 Derivatives

Integration with Advanced Bioorthogonal Chemistries (e.g., Click Chemistry)

A primary evolution of the Biotin-PEG8-amine linker involves its modification to participate in bioorthogonal reactions, which occur rapidly and specifically within a biological environment without interfering with native biochemical processes. "Click chemistry" stands at the forefront of these advanced conjugation methods.

Derivatives of Biotin-PEG8-amine are frequently synthesized to replace the terminal amine with an azide (B81097) or an alkyne group. nih.govresearchgate.net This functional group conversion allows for highly efficient and specific ligation reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between an azide-functionalized Biotin-PEG linker and an alkyne-containing biomolecule, or vice versa. researchgate.netmdpi.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react spontaneously with azides. axispharm.comsigmaaldrich.com Biotin-PEG8-DBCO is a key reagent in this copper-free click chemistry approach. broadpharm.com

Another powerful bioorthogonal reaction being explored is the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. creativepegworks.comaxispharm.com This reaction occurs between an electron-rich dienophile, such as a trans-cyclooctene (B1233481) (TCO), and an electron-poor diene, typically a tetrazine. nih.gov Biotin-PEG8 derivatives functionalized with a tetrazine or TCO moiety enable extremely fast and highly specific bioconjugation, which is particularly advantageous for in vivo imaging and labeling applications. scbt.com

| Bioorthogonal Reaction | Key Functional Groups on Biotin-PEG8 Derivative | Reactant Partner | Key Features |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (-N3) or Terminal Alkyne (-C≡CH) | Terminal Alkyne or Azide | High efficiency, forms stable triazole ring, requires copper catalyst. researchgate.netmdpi.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (-N3) or Strained Alkyne (e.g., DBCO) | Strained Alkyne or Azide | Copper-free, rapid kinetics, suitable for live-cell applications. axispharm.comsigmaaldrich.combroadpharm.com |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine or Trans-cyclooctene (TCO) | Trans-cyclooctene or Tetrazine | Exceptionally fast reaction rates, highly bioorthogonal, produces nitrogen gas as the sole byproduct. axispharm.comnih.gov |

Development of Multi-Modal Research Probes and Systems

The adaptable nature of the Biotin-PEG8-CH2CH2NH2 linker and its derivatives is being leveraged to construct multi-modal probes. These sophisticated tools allow for the detection and analysis of biological targets using multiple techniques simultaneously. For instance, a single construct can incorporate:

A biotin (B1667282) group for affinity-based capture, purification, or secondary detection with streptavidin conjugates. biochempeg.com

A fluorescent dye for optical imaging techniques like fluorescence microscopy or flow cytometry. axispharm.com

A chelating agent capable of binding radiometals for positron emission tomography (PET) imaging. researchgate.net